![molecular formula C19H13N3O3 B2502784 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate CAS No. 452966-68-6](/img/structure/B2502784.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

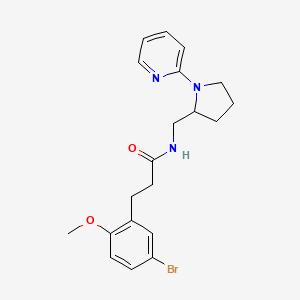

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate” is a complex organic molecule that appears to be a derivative of triazine, a heterocyclic compound with three nitrogen atoms in its ring structure. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with the triazine derivatives and naphthoate compounds discussed in the research. The triazine core is known for its versatility in chemical reactions and its presence in various bioactive compounds.

Synthesis Analysis

The synthesis of triazine derivatives often involves reactions that can introduce various substituents into the triazine ring, thereby modifying its chemical properties. For instance, the Ugi reaction described in paper is a multicomponent reaction that can be used to synthesize complex molecules, including triazine derivatives. Although the specific synthesis of “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate” is not detailed, similar synthetic strategies could potentially be employed.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can engage in various interactions due to its nitrogen atoms. The X-ray diffraction structure mentioned in paper highlights the importance of such analyses in determining the tautomeric forms and understanding the molecular interactions, such as hydrogen bonding, which could also be relevant for the compound .

Chemical Reactions Analysis

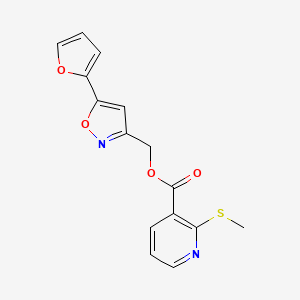

Triazine derivatives can undergo a range of chemical reactions. For example, the treatment with diazomethane to obtain O-methyl derivatives, as mentioned in paper , indicates that triazine compounds can be functionalized further. The Mannich type condensation-cyclization reactions described in paper and the one-stage synthesis in paper also suggest that triazine and naphthoate derivatives can participate in complex reaction pathways to form various heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on the substituents attached to the triazine ring. The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents. For instance, the cytotoxic activities and antimicrobial effects mentioned in paper provide insight into the biological properties that some triazine derivatives may possess, which could be relevant for the compound .

Scientific Research Applications

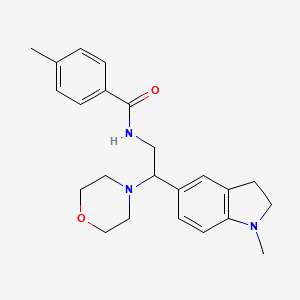

Synthesis of Novel Heterocyclic Systems

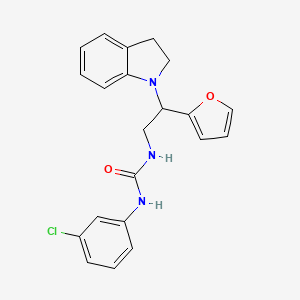

Researchers have explored the synthesis of novel naphtho-triazolo-oxazine heterocyclic systems. These systems have applications in human and veterinary medicine, serving as tranquilizers, fungicides, antihistamines, and antihypertensive preparations. The synthetic process involves one-stage synthesis from dibromo-triazole and Mannich bases in the presence of K2CO3, leading to the formation of naphtho[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazines. Such derivatives underscore the potential of incorporating the "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate" scaffold for developing new therapeutic agents (Osyanin, Osipov, & Klimochkin, 2012).

Antimicrobial Activities

The antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have been assessed. These derivatives, obtained through eco-friendly Mannich type condensation-cyclization reactions, exhibit significant in vitro effects against pathogenic fungi and bacteria. This research highlights the potential of such compounds in developing new antimicrobial agents, emphasizing the importance of the "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate" core structure (Mathew et al., 2010).

Safety And Hazards

properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c23-18-16-7-3-4-8-17(16)20-21-22(18)12-25-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCJEDFRHCTXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)

![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)

![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)

![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)